

Odevixibat: A Technical Deep Dive into Target Engagement and Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). Odevixibat is a first-in-class medication approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[1] This document provides a comprehensive overview of its target engagement, binding affinity, and the downstream signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action

Odevixibat is a reversible, high-affinity inhibitor of the ileal bile acid transporter (IBAT/ASBT), a protein primarily expressed on the apical membrane of enterocytes in the terminal ileum.[1][2] [3] IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation, a process known as enterohepatic circulation.[2] By competitively binding to IBAT, Odevixibat effectively blocks this reabsorption, leading to an increase in the fecal excretion of bile acids.[2] This interruption of the enterohepatic circulation reduces the overall bile acid pool in the body, thereby decreasing the toxic accumulation of bile acids in the liver and serum of patients with cholestatic liver diseases.[2][4] The reduction in serum bile acids is believed to be the primary mechanism through which Odevixibat alleviates the debilitating symptom of pruritus (itching) associated with these conditions.[2][5]



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Quantitative Analysis of Odevixibat's Potency and Efficacy

The potency of Odevixibat has been quantified through various in vitro and clinical studies. The following tables summarize the key quantitative data regarding its binding affinity and clinical efficacy.

Table 1: In Vitro Binding Affinity of Odevixibat

Parameter	Value	Cell System	Species	Reference
IC50	0.16 nM	Intestinal bile acid transporter (IBAT) expressing cells	Not Specified	[6]
IC50	22–41 nM	Cell-based assays	Human and Rat	[7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of Odevixibat in Progressive Familial Intrahepatic Cholestasis (PFIC) - PEDFIC 1 Trial

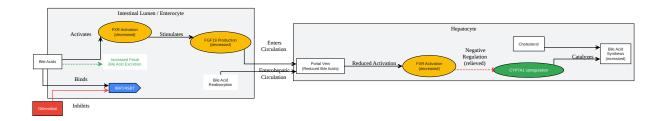


Treatment Arm	Primary Endpoint Met (Pruritus Improvement)	Reduction in Serum Bile Acids (sBA)	Reference
Odevixibat (40 μg/kg/day)	53.5% of assessments showed improvement vs. 28.7% for placebo	33.3% of patients achieved ≥70% reduction or sBA level ≤70 µmol/L vs. 0% for placebo	[8][9]
Odevixibat (120 μg/kg/day)	53.5% of assessments showed improvement vs. 28.7% for placebo	33.3% of patients achieved ≥70% reduction or sBA level ≤70 µmol/L vs. 0% for placebo	[8][9]

Signaling Pathway Modulation

The inhibition of IBAT by Odevixibat initiates a cascade of downstream signaling events, primarily affecting the Farnesoid X Receptor (FXR) and Fibroblast Growth Factor 19 (FGF19) pathway. Reduced bile acid return to the liver leads to decreased activation of FXR, a nuclear receptor that plays a central role in bile acid homeostasis.[9] This disinhibition of FXR results in an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, as the body attempts to replenish the depleted bile acid pool. Furthermore, the decrease in intestinal FXR activation leads to reduced production of FGF19, a hormone that normally travels to the liver to suppress bile acid synthesis.[5]





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Odevixibat's impact on the bile acid signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of IBAT inhibitors like Odevixibat.

In Vitro IBAT/ASBT Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the ileal bile acid transporter (IBAT/ASBT).

Materials:

- Membrane preparations from cells overexpressing human IBAT/ASBT (e.g., CHO or HEK293 cells).
- Radiolabeled bile acid, such as [3H]-taurocholic acid.



- Test compound (e.g., Odevixibat) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
- · Wash buffer (ice-cold binding buffer).
- Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
- Scintillation cocktail and a scintillation counter.

Procedure:

- Reaction Setup: In a 96-well plate, combine the IBAT/ASBT membrane preparation, a fixed concentration of [³H]-taurocholic acid, and varying concentrations of the test compound.
 Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-radiolabeled IBAT ligand).
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
 Determine the IC₅₀ value from this curve and calculate the Ki using the Cheng-Prusoff equation.



Cell-Based IBAT/ASBT Functional Assay (Taurocholate Uptake Inhibition)

Objective: To measure the functional inhibition of IBAT/ASBT-mediated bile acid uptake by a test compound.

Materials:

- A polarized epithelial cell line stably transfected with the human IBAT/ASBT gene (e.g., MDCK-ASBT cells) grown on permeable supports (e.g., Transwell inserts).[8][10]
- Radiolabeled taurocholic acid ([3H]-taurocholate).
- Test compound (e.g., Odevixibat) at various concentrations.
- Uptake buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES).
- Lysis buffer (e.g., a solution containing a detergent like Triton X-100 or SDS).
- · Scintillation counter.

Procedure:

- Cell Culture: Culture the MDCK-ASBT cells on permeable supports until they form a confluent monolayer.
- Pre-incubation: Wash the cell monolayers with uptake buffer and then pre-incubate them with the test compound at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C.
- Uptake Initiation: Initiate the uptake by adding the uptake buffer containing a fixed concentration of [3H]-taurocholate and the test compound to the apical side of the monolayer.
- Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring that uptake is in the linear range.

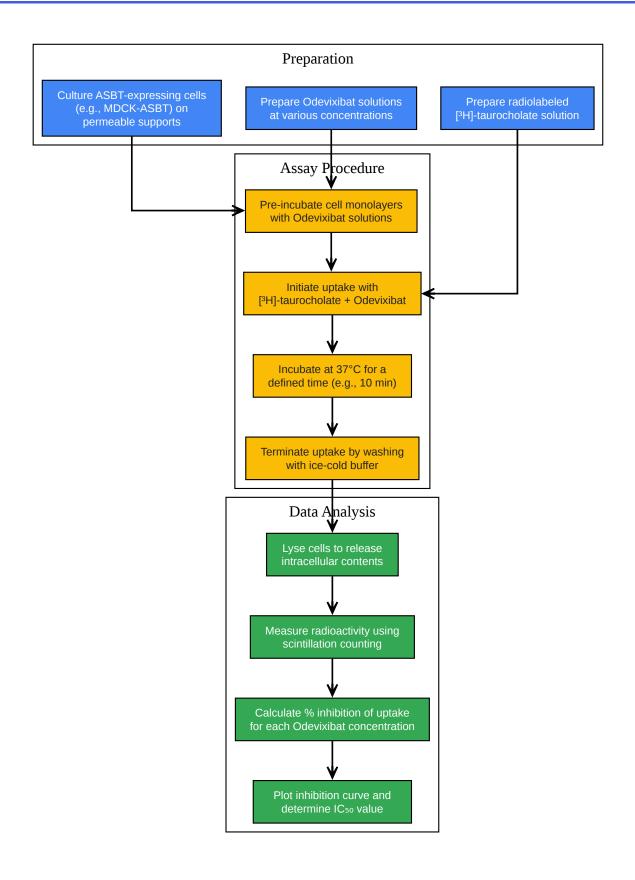






- Uptake Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cell monolayers multiple times with ice-cold uptake buffer.
- Cell Lysis: Lyse the cells by adding the lysis buffer to each well and incubating for a period to ensure complete lysis.
- Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity to determine the amount of [3H]-taurocholate taken up by the cells.
- Data Analysis: Plot the percentage of inhibition of [3H]-taurocholate uptake versus the log of the test compound concentration to determine the IC50 value.





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Workflow for a cell-based ASBT functional assay.



Conclusion

Odevixibat represents a targeted therapeutic approach for cholestatic liver diseases, demonstrating high potency and selectivity for the ileal bile acid transporter. Its mechanism of action, centered on the inhibition of bile acid reabsorption, directly addresses the underlying pathophysiology of these conditions by reducing the systemic bile acid burden. The quantitative data from in vitro and clinical studies underscore its efficacy in modulating the bile acid signaling pathway and improving clinical outcomes, particularly pruritus. The experimental protocols outlined in this guide provide a framework for the continued investigation of IBAT inhibitors and their effects on bile acid homeostasis.

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